molecular formula C7H5BrN2O B15331890 3-Bromoimidazo[1,2-a]pyridin-5-ol

3-Bromoimidazo[1,2-a]pyridin-5-ol

Cat. No.: B15331890
M. Wt: 213.03 g/mol
InChI Key: VKMWWXJETAQYIM-UHFFFAOYSA-N
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Description

3-Bromoimidazo[1,2-a]pyridin-5-ol is a heterocyclic compound that features a fused imidazo-pyridine ring system with a bromine atom at the 3-position and a hydroxyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromoimidazo[1,2-a]pyridin-5-ol can be synthesized through various methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridines. This reaction typically proceeds via a one-pot tandem cyclization/bromination process. For instance, the reaction can be carried out in ethyl acetate with tert-butyl hydroperoxide (TBHP) as the oxidant . The cyclization to form the imidazo-pyridine ring is promoted by bromination, and no base is required .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

3-Bromoimidazo[1,2-a]pyridin-5-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles.

    Oxidation and Reduction: The hydroxyl group at the 5-position can participate in oxidation and reduction reactions.

    Cyclization Reactions: The compound can undergo further cyclization to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like TBHP or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 3-substituted imidazo[1,2-a]pyridines .

Mechanism of Action

The mechanism of action of 3-Bromoimidazo[1,2-a]pyridin-5-ol involves its interaction with various molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromoimidazo[1,2-a]pyridin-5-ol is unique due to the presence of both the bromine atom and hydroxyl group, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C7H5BrN2O

Molecular Weight

213.03 g/mol

IUPAC Name

3-bromo-1H-imidazo[1,2-a]pyridin-5-one

InChI

InChI=1S/C7H5BrN2O/c8-5-4-9-6-2-1-3-7(11)10(5)6/h1-4,9H

InChI Key

VKMWWXJETAQYIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N2C(=C1)NC=C2Br

Origin of Product

United States

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